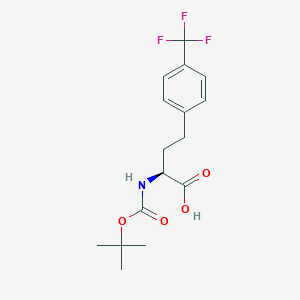

Boc-4-trifluoromethyl-L-homophenylalanine

Description

Significance of Unnatural Amino Acids in Peptide Science and Medicinal Chemistry

The integration of unnatural amino acids into peptide sequences is a key strategy for overcoming the inherent limitations of natural peptides as therapeutic agents, such as poor metabolic stability and low oral bioavailability. nbinno.commedchemexpress.com By introducing novel side chains, conformational constraints, or altered backbones, researchers can design peptides with significantly improved properties. medchemexpress.com For instance, the replacement of natural amino acids with UAAs can render a peptide resistant to proteolytic enzymes, thereby prolonging its half-life in vivo. medchemexpress.com Furthermore, the unique chemical functionalities of UAAs can be used to create molecular probes for studying protein-protein interactions and for the development of antibody-drug conjugates. nbinno.com The versatility of UAAs makes them indispensable tools in the construction of diverse chemical libraries for high-throughput screening and in the rational design of new pharmaceuticals. mdpi.com

The Strategic Incorporation of Fluorine in Modulating Biological Attributes of Amino Acid Derivatives

Table 1: Physicochemical Properties of Related Phenylalanine Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-(Trifluoromethyl)-L-phenylalanine | C10H10F3NO2 | 233.19 |

| Boc-L-homophenylalanine | C15H21NO4 | 279.33 |

| Boc-4-trifluoromethyl-L-homophenylalanine | C16H20F3NO4 | 347.33 |

Note: Data for this compound is calculated based on its constituent parts, as specific experimental data is not widely available in public literature. Data for related compounds is sourced from PubChem and other chemical suppliers. nih.govchemicalbook.com

Overview of Homophenylalanine Scaffold Derivatives in Contemporary Academic Research

Homophenylalanine, an amino acid with an additional methylene (B1212753) group in its side chain compared to phenylalanine, serves as a valuable scaffold in medicinal chemistry. nbinno.com This extension of the side chain can alter the conformational preferences of peptides, influencing their binding to receptors and enzymes. nbinno.com Research has shown that derivatives of homophenylalanine can act as potent inhibitors of various enzymes, including aminopeptidases. nih.gov The synthesis of homophenylalanine and its derivatives has been a subject of considerable interest, with both chemical and enzymatic routes being developed. nih.gov The incorporation of homophenylalanine into peptide-based drugs is a strategy to explore new chemical space and to develop therapeutics with improved pharmacokinetic and pharmacodynamic profiles. nbinno.com

The Boc (tert-butoxycarbonyl) protecting group is a cornerstone of modern peptide synthesis, enabling the controlled and sequential addition of amino acids to a growing peptide chain. peptide.comorgsyn.org Its facile removal under acidic conditions, while being stable to a wide range of other reagents, makes it an ideal choice for protecting the amino group of amino acids during synthesis. youtube.com The synthesis of Boc-protected amino acids, including derivatives of phenylalanine and homophenylalanine, is a well-established process, typically involving the reaction of the amino acid with di-tert-butyl dicarbonate (B1257347). orgsyn.orgnih.gov

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[4-(trifluoromethyl)phenyl]butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20F3NO4/c1-15(2,3)24-14(23)20-12(13(21)22)9-6-10-4-7-11(8-5-10)16(17,18)19/h4-5,7-8,12H,6,9H2,1-3H3,(H,20,23)(H,21,22)/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIQDQODDDQSNKX-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC1=CC=C(C=C1)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCC1=CC=C(C=C1)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications in Peptide and Peptidomimetic Design

Boc-4-trifluoromethyl-L-homophenylalanine as a Building Block in Solid-Phase Peptide Synthesis

This compound is well-suited for use in solid-phase peptide synthesis (SPPS), particularly utilizing the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy. nih.govlifetein.com In this method, the α-amino group is protected by the acid-labile Boc group. The synthesis cycle begins with the coupling of the C-terminal amino acid to a solid resin support. lifetein.comyoutube.com The synthesis of the peptide chain then proceeds from the C-terminus to the N-terminus through a series of repeated cycles. lifetein.com

Each cycle involves two main steps:

Deprotection: The Boc protecting group from the resin-bound N-terminal amino acid is removed using an acid, typically trifluoroacetic acid (TFA), which exposes a free amine. lifetein.comgoogle.com

Coupling: The next protected amino acid in the sequence, such as this compound, is activated and coupled to the newly exposed amine, forming a new peptide bond. youtube.com

The use of Boc-protected amino acids is advantageous for synthesizing certain peptides, including hydrophobic sequences. nih.gov After each coupling and deprotection step, washing steps efficiently remove excess reagents and byproducts, as the growing peptide remains anchored to the insoluble resin. lifetein.com Once the entire peptide sequence has been assembled, the completed peptide is cleaved from the resin, and all side-chain protecting groups (like benzyl (B1604629) groups) are removed simultaneously, often using a strong acid like hydrogen fluoride (B91410) (HF). nih.gov The incorporation of a complex, non-canonical amino acid like this compound proceeds via this established methodology, allowing for its precise placement within a peptide sequence to impart specific properties.

Design of Modified Peptides and Peptidomimetics with Tailored Biological Profiles

The rational design of peptides with specific, improved biological functions relies heavily on the use of modified amino acids. google.com this compound serves as a key component in this process, allowing for the fine-tuning of a peptide's lipophilicity, metabolic stability, and conformational structure to create analogues with tailored therapeutic profiles. google.comnih.gov

Metabolic stability is also significantly improved through trifluoromethylation. nih.gov The CF3 group is highly electronegative and sterically demanding, which can shield adjacent peptide bonds from cleavage by proteolytic enzymes (proteases). google.comnih.gov This steric hindrance makes the modified peptide a poor substrate for enzymes that would normally degrade the natural peptide, leading to a longer half-life in biological systems. nih.govnih.gov Studies have shown that peptides containing fluorinated amino acids exhibit increased resistance to enzymatic degradation. nih.govacs.orgacs.org This metabolic stabilization is a critical goal in the development of peptide-based drugs. nih.gov

| Feature | Influence of Trifluoromethyl (CF3) Group | Research Finding |

| Lipophilicity | Increases hydrophobicity/lipophilicity. nih.govacs.orgacs.org | The introduction of fluorine atoms often increases hydrophobicity, which can be a key factor in modulating biological activity. google.comnih.govacs.orgacs.org |

| Metabolic Stability | Enhances resistance to proteolytic enzymes. google.comnih.gov | Peptides with fluorinated amino acids show modest to significant increases in protease resistance compared to their non-fluorinated parent peptides. proquest.comnih.govacs.orgacs.org |

| Secondary Structure | Can increase the propensity for forming α-helical structures. proquest.comacs.org | In some peptide series, fluorinated analogues exhibit a greater tendency to adopt α-helical conformations. proquest.comacs.org |

| Receptor Binding | The CF3 group's electronic effects can alter binding affinity. | The strong electron-withdrawing nature of the CF3 group can modify interactions with biological targets. |

The structure of a peptide dictates its biological function. Incorporating unnatural amino acids is a powerful strategy to control peptide conformation. frontiersin.orgasm.org The homophenylalanine scaffold, which features an additional methylene (B1212753) (-CH2-) group in its side chain compared to phenylalanine, introduces a degree of conformational alteration. This extended side chain can influence the peptide backbone's dihedral angles (phi and psi), promoting the formation of specific secondary structures such as turns or helices.

Development of Biologically Active Peptide Analogues and Peptidomimetics

The development of therapeutically viable peptides often requires overcoming inherent limitations such as poor stability and low bioavailability. youtube.commdpi.com The incorporation of this compound is a strategic approach to creating peptide analogues and peptidomimetics that address these challenges directly. google.comnih.gov

A major hurdle for peptide therapeutics is their rapid degradation by proteases in the body. youtube.commdpi.com A primary strategy to combat this is the substitution of natural L-amino acids with non-canonical amino acids. nih.govfrontiersin.orgasm.org this compound enhances proteolytic resistance through two mechanisms. Firstly, as a non-natural amino acid, it is not readily recognized by many proteases. nih.govfrontiersin.org Secondly, the trifluoromethyl group provides significant steric shielding, physically hindering the approach of enzymes to the adjacent peptide bonds. google.comnih.gov Studies have consistently shown that peptides modified with unnatural or D-amino acids exhibit enhanced stability against proteases. nih.govfrontiersin.org

Bioavailability, the fraction of a drug that reaches systemic circulation, is another critical parameter. It is often limited for peptides due to their poor absorption and rapid clearance. youtube.com The increased lipophilicity imparted by the trifluoromethyl group can enhance the peptide's ability to cross biological membranes, potentially improving absorption from the gastrointestinal tract. nih.govacs.org By improving both stability and membrane permeability, the incorporation of this amino acid can lead to significantly improved bioavailability, a crucial step in transforming a peptide lead into a viable drug candidate. mdpi.com

Antimicrobial peptides (AMPs) are a promising class of therapeutics in an era of growing antibiotic resistance. asm.org Modifying AMPs with fluorinated amino acids has emerged as an effective strategy to enhance their performance. nih.govacs.orgacs.org Research has demonstrated that incorporating fluorinated amino acids into AMPs like buforin and magainin can lead to retained or significantly increased antimicrobial activity against both Gram-positive and Gram-negative bacteria. proquest.comnih.govacs.org

The enhanced activity is often linked to the increased hydrophobicity from the trifluoromethyl group. nih.govacs.org This property can augment the peptide's interaction with the bacterial cell membrane, which is a primary target for many AMPs. Furthermore, the improved protease stability conferred by the fluorinated amino acid ensures that the AMP remains active for longer in a biological environment, where it may be exposed to bacterial or host proteases. acs.orgmdpi.com This dual benefit of enhanced potency and stability makes the incorporation of residues like 4-trifluoromethyl-L-homophenylalanine a highly attractive strategy in the design of next-generation antimicrobial agents. nih.govacs.org

| Peptide Series | Modification | Effect on Antimicrobial Activity | Effect on Protease Stability |

| Buforin Analogues | Incorporation of fluorinated amino acids. nih.govacs.org | Retention or significant enhancement of antimicrobial activity. nih.govacs.org | Modest increases in resistance to trypsin digestion. nih.govacs.orgacs.org |

| Magainin Analogues | Incorporation of fluorinated amino acids. nih.govacs.org | All but one tested analogue showed retention or enhancement of activity. proquest.comacs.org | Generally more stable toward trypsin digestion compared to the parent peptide. acs.org |

Roles in Medicinal Chemistry and Enzyme/protein Modulation

Rational Design of Enzyme Inhibitors Utilizing Boc-4-trifluoromethyl-L-homophenylalanine and its Derivatives

Rational drug design leverages the structural and physicochemical properties of a lead compound to create more potent and selective inhibitors. mskcc.org The incorporation of the trifluoromethyl (-CF3) group is a key strategy in modern medicinal chemistry, prized for its ability to enhance critical drug-like properties. hovione.com The -CF3 group is highly electronegative and lipophilic, which can improve a molecule's membrane permeability, metabolic stability, and binding affinity to its target. mdpi.comnih.gov The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation and increasing the drug's half-life. mdpi.com

This compound serves as an exemplary scaffold in this context. The homophenylalanine structure provides a defined three-dimensional arrangement that can mimic natural amino acid residues within an enzyme's active site. The Boc (tert-butyloxycarbonyl) protecting group facilitates its use in synthetic chemistry, particularly in peptide synthesis. nih.gov The 4-trifluoromethylphenyl moiety is particularly significant; it can act as a bioisostere for other groups like methyl or chloro groups, allowing chemists to fine-tune the electronic and steric properties of a potential drug to optimize its interaction with a biological target. wikipedia.orgnih.gov

Structure-Activity Relationship (SAR) studies are fundamental to inhibitor development, systematically altering a molecule's structure to understand how these changes affect its biological activity. nih.gov For inhibitors built upon a this compound framework, SAR studies would focus on several key areas. The trifluoromethyl group itself is a critical feature; its strong electron-withdrawing nature can significantly influence interactions within a protein's binding pocket. mdpi.com

SAR studies often reveal that the position and nature of substituents on the aromatic ring are crucial for potency. For example, in the development of various inhibitors, moving a substituent from the para to the meta or ortho position can dramatically alter binding affinity. Likewise, comparing electron-withdrawing groups (like -CF3 or -CN) to electron-donating groups (like -OCH3 or -CH3) provides insight into the electronic requirements of the binding site. nih.gov The trifluoromethyl group is often favored in these optimization efforts due to its ability to enhance hydrophobic interactions and metabolic stability. mdpi.comacs.org

Table 1: Representative Structure-Activity Relationship (SAR) Principles This table illustrates general principles observed in SAR studies, where substitutions on a phenyl ring, similar to that in homophenylalanine derivatives, can modulate biological activity.

| Substituent Type | Example Group | General Effect on Activity | Rationale |

|---|---|---|---|

| Electron-Withdrawing | -CF₃, -NO₂, -CN | Often increases potency | Can enhance hydrogen bonding, alter pKa, and participate in favorable electrostatic interactions. The -CF₃ group also improves metabolic stability. nih.govwikipedia.org |

| Electron-Donating | -CH₃, -OCH₃ | Variable; can increase or decrease potency | Can enhance binding through hydrophobic interactions but may also introduce steric hindrance or be susceptible to metabolic oxidation. nih.gov |

| Halogens | -F, -Cl, -Br | Can increase potency and improve pharmacokinetic properties | Halogens can form halogen bonds and increase lipophilicity, which may improve cell membrane permeability. Fluorine is particularly noted for enhancing metabolic stability. nih.gov |

| Bulky Groups | -t-butyl | Often decreases potency | May cause steric clashes within the tight confines of an enzyme's active site, preventing optimal binding. nih.gov |

Dipeptidyl Peptidase-4 (DPP-4)

DPP-4 is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin (B1656795) hormones like GLP-1. nih.govyoutube.com Inhibiting DPP-4 is a validated therapeutic strategy for managing type 2 diabetes. nih.gov Scaffolds based on β-homophenylalanine have been successfully developed into potent and selective DPP-4 inhibitors. acs.orgnih.gov The design of these inhibitors often involves a primary amine that interacts with the catalytic site of the enzyme, while the substituted phenyl ring occupies a hydrophobic pocket (the S1 pocket). nih.gov

Research has shown that adding fluorine atoms to the phenyl ring of homophenylalanine-based inhibitors can significantly enhance their potency. nih.gov The trifluoromethyl group, in particular, can be strategically employed to maximize favorable interactions within this hydrophobic pocket, leading to highly potent drug candidates. nih.gov

Table 2: Inhibition of Dipeptidyl Peptidase-4 (DPP-4) by β-Homophenylalanine Derivatives Data adapted from studies on fused β-homophenylalanine derivatives to illustrate the impact of substitutions on inhibitory activity.

| Compound Derivative | Substitution on Phenyl Ring | DPP-4 Inhibition (IC₅₀) |

|---|---|---|

| Lead Compound | Unsubstituted | Moderate |

| Derivative A | 2-Fluoro | Increased Potency |

| Derivative B | 2,5-Difluoro | High Potency |

| Derivative C | 2,4,5-Trifluoro | Very High Potency |

This table demonstrates a clear trend where increasing fluorination on the phenyl ring of a homophenylalanine-like scaffold leads to progressively stronger inhibition of the DPP-4 enzyme, highlighting the value of fluorine and trifluoromethyl groups in inhibitor design. nih.govnih.gov

SARS-CoV-2 Mpro

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is an essential enzyme for viral replication, making it a prime target for antiviral drugs. nih.govyoutube.com Mpro is a cysteine protease that cleaves the viral polyprotein at specific sites. acs.orgnih.gov Inhibitors are designed to fit into the enzyme's active site, which is composed of several subsites (S1, S2, S4, etc.). nih.gov While many initial Mpro inhibitors were designed to mimic the natural substrate, which has a glutamine residue at the P1 position, subsequent research has shown that the S1 pocket can accommodate hydrophobic residues. nih.gov

This discovery opens the door for inhibitors based on scaffolds like homophenylalanine. The 4-trifluoromethylphenyl side chain of this compound is well-suited to occupy the hydrophobic S1 pocket, challenging the initial belief that a hydrophilic group was necessary at this position. nih.gov This highlights the utility of such building blocks in developing non-peptidic or peptidomimetic inhibitors with improved metabolic stability and antiviral activity. nih.govnih.gov

Modulation of Protein-Protein Interactions (PPIs) with Trifluoromethylated Amino Acid Scaffolds

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is implicated in numerous diseases. nih.gov However, targeting PPIs with small molecules is notoriously difficult due to the large, flat, and often featureless interfaces involved. nih.gov A promising strategy involves creating peptidomimetics or small molecules that mimic key amino acid residues, known as "hot spots," which are critical for the interaction.

Trifluoromethylated amino acids like this compound are valuable tools in this endeavor. mdpi.combohrium.com Incorporating this scaffold into a peptide or small molecule can enhance its binding affinity for a target protein. The trifluoromethylphenyl group can mimic natural aromatic amino acids like phenylalanine or tyrosine, which are often found at PPI hot spots. acs.org The -CF3 group itself adds lipophilicity and can form stronger interactions within hydrophobic pockets on the protein surface, helping to disrupt the native protein-protein interaction. mdpi.com Furthermore, the metabolic stability conferred by the -CF3 group is a significant advantage for developing viable therapeutic agents. mdpi.comacs.org

The design of small molecule ligands that can effectively bind to protein interfaces is a central challenge in drug discovery. biorxiv.orgbiorxiv.orgnih.gov Success requires creating molecules with high shape complementarity to pockets on the protein surface. biorxiv.org Computational methods are often used to design ligands that can replicate the key interactions of a natural binding partner. nih.govacs.org

A building block like this compound provides a rigid conformational scaffold with specific functionalities that can be exploited in ligand design. The trifluoromethylphenyl group can engage in hydrophobic and aromatic (π-π) stacking interactions, while the amino acid backbone allows for its incorporation into larger, more complex structures. acs.org The trifluoromethyl group can also modulate the electronic environment of the phenyl ring, potentially forming favorable interactions with the protein surface that contribute to binding affinity. mdpi.comacs.org By using such fluorinated building blocks, chemists can design ligands that are not only potent but also possess improved drug-like properties, such as better cell permeability and metabolic resistance. mdpi.comacs.org

Applications in Bioconjugation Strategies for Targeted Delivery Systems

Bioconjugation is the process of chemically linking two molecules, such as a drug and a targeting moiety (e.g., an antibody or peptide), to create a new entity with combined properties. pharmiweb.commdpi.com This strategy is widely used to develop targeted delivery systems that can direct a therapeutic agent to a specific site in the body, such as a tumor, thereby increasing efficacy and reducing off-target side effects. pharmiweb.comnih.gov

Amino acids and their derivatives are central to many bioconjugation strategies. nih.govyoutube.com this compound can be utilized in this context in several ways. After deprotection of the Boc group, the resulting amino acid can be incorporated into a peptide or protein sequence using standard synthesis methods. nih.gov This peptide could be a cell-penetrating peptide that enhances cellular uptake or a targeting ligand that directs the entire conjugate to a specific receptor. nih.gov

The trifluoromethyl group itself offers unique advantages. It can serve as a ¹⁹F NMR probe, allowing for non-invasive tracking and analysis of the bioconjugate's behavior in biological systems. nih.gov This analytical handle is invaluable for research and development. Therefore, the inclusion of this trifluoromethylated amino acid in a bioconjugate can provide both a structural component and a functional tag for targeted drug delivery applications. pharmiweb.comnih.gov

Structural Biology and Biophysical Characterization

19F Nuclear Magnetic Resonance (NMR) Spectroscopy in Protein and Peptide Studies

Fluorine-19 (¹⁹F) NMR spectroscopy has become an invaluable technique for investigating the structure, dynamics, and interactions of biological macromolecules. acs.orgacs.org The ¹⁹F nucleus possesses several advantageous properties for NMR studies, including a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, which results in high detection sensitivity, second only to protons. acs.orgcdnsciencepub.com A key advantage of ¹⁹F NMR is the near-total absence of fluorine in biological systems, which provides a background-free spectrum where the signals originate exclusively from the incorporated fluorinated probe. nih.govscilit.com

The chemical shift of the ¹⁹F nucleus is exceptionally sensitive to its local microenvironment, including van der Waals packing and electrostatic fields. nih.gov This sensitivity makes it an excellent reporter for monitoring subtle conformational changes in proteins, ligand binding events, and interactions with other molecules like lipids. acs.orgnih.gov Trifluoromethyl (CF₃) groups, such as the one in Boc-4-trifluoromethyl-L-homophenylalanine, are particularly useful as ¹⁹F NMR probes. The three equivalent fluorine nuclei amplify the signal-to-noise ratio, and the rapid rotation of the methyl group helps to average the chemical shift anisotropy, leading to sharper resonance lines, which is crucial for studying large protein complexes. nih.gov

A significant advancement enabling the use of ¹⁹F NMR in protein science is the ability to introduce fluorinated amino acids at specific, predetermined sites within a protein's sequence. nih.gov Methods have been developed for the site-specific incorporation of unnatural amino acids, such as 4-(trifluoromethyl)-L-phenylalanine (tfm-Phe), into proteins expressed in vivo. nih.govacs.orgresearchgate.net This is often achieved using an orthogonal tRNA-synthetase pair that recognizes a nonsense codon, like the amber stop codon (TAG), in the gene sequence. researchgate.netnih.gov The engineered synthetase specifically charges its cognate tRNA with the fluorinated amino acid, which is then inserted into the growing polypeptide chain at the position of the nonsense codon. nih.gov

This method allows for high translational efficiency and fidelity, ensuring that the ¹⁹F probe is located precisely where it is needed for a particular study. nih.govresearchgate.net The ability to label a single site avoids the complexities of widespread labeling, which can lead to structural perturbations and overlapping signals in the NMR spectrum. acs.org This precise placement of a trifluoromethyl-containing amino acid like this compound provides a singular, highly sensitive probe to report on the local environment within a protein. nih.gov

The exquisite sensitivity of the ¹⁹F chemical shift to its environment makes it a powerful tool for observing protein conformational changes and ligand binding. acs.orgnih.govnih.gov Upon binding to a small molecule, inhibitor, or another protein, the local environment around the ¹⁹F probe can change, leading to a measurable shift in its NMR resonance frequency. nih.govacs.org These chemical shift perturbations can be used to map the regions of a protein involved in binding and to quantify the binding affinity. nih.gov

Even subtle conformational changes, occurring both near the active site and at distances up to 25 Å away, can be detected through changes in the ¹⁹F NMR chemical shifts. nih.govresearchgate.net This makes it possible to study allosteric effects and long-range structural transitions. In fragment-based drug discovery, protein-observed ¹⁹F NMR (PrOF NMR) is used to screen for small molecule binders by monitoring the chemical shift changes of fluorinated amino acids within the target protein. nih.govnih.gov The trifluoromethyl group is particularly advantageous for these studies due to its favorable relaxation properties and the resulting higher sensitivity. nih.govacs.org

The following table illustrates typical ¹⁹F chemical shift changes observed for a trifluoromethyl probe upon ligand binding, demonstrating the utility of this method for quantifying interactions.

| System | Probe Location | Condition | ¹⁹F Chemical Shift (ppm) | Chemical Shift Change (Δδ) |

| Human Vinexin SH3 Domain | Phe7-tfmF | Unbound | -62.4 | N/A |

| Phe7-tfmF | Bound to P868 peptide | -62.6 | 0.2 | |

| HRV Protease | ¹⁹F Probe | Free in solution | -63.5 | N/A |

| ¹⁹F Probe | Bound to HRV | -63.3 | 0.2 |

This table is a representative example based on data for trifluoromethyl-phenylalanine probes in similar systems. nih.govacs.org

Understanding the interactions between proteins and biological membranes is crucial for many cellular processes. ¹⁹F NMR is particularly well-suited for studying these dynamic and often transient interactions, which can be difficult to characterize with other methods. acs.org When a peptide or protein containing a fluorine label, such as this compound, inserts into or associates with a lipid bilayer, the properties of its ¹⁹F NMR signal change. acs.orgrhhz.net

Changes in the relaxation properties of the ¹⁹F nucleus, observed as line broadening, can indicate the transition of the probe from a flexible, solution-state environment to a more restricted, membrane-associated state. acs.org Furthermore, solvent-induced isotope shifts can reveal the degree of solvent exposure of the labeled residue, providing information on its depth of insertion into the membrane. nih.gov In solid-state ¹⁹F NMR studies, the orientation of the fluorine-labeled peptide relative to an ordered lipid bilayer can be determined, offering detailed structural insights into peptide-membrane complexes. acs.org These approaches are instrumental in studying the mechanisms of antimicrobial peptides, cell-penetrating peptides, and transmembrane proteins. rhhz.netnih.gov

X-ray Crystallography in Structural Elucidation of Homophenylalanine-Containing Peptides and Peptidomimetics

X-ray crystallography provides atomic-resolution three-dimensional structures of molecules, and it has been instrumental in understanding how the incorporation of non-canonical amino acids like homophenylalanine influences peptide structure. iisc.ac.innih.gov The crystallographic analysis of short peptides containing homophenylalanine (hPhe) has revealed the significant role of its extended side chain in dictating both molecular conformation and crystal packing. nih.gov

Studies on pentapeptides where phenylalanine was replaced by homophenylalanine showed that the longer side chain promotes intermolecular and intramolecular aromatic interactions. nih.gov These interactions, which were absent in the parent peptide, can induce specific folding patterns and ordered aggregation in the crystal lattice. nih.gov The ability to obtain high-resolution crystal structures gives direct insight into the specific conformational states and intermolecular contacts, such as hydrogen bonds and side-chain interactions, that are stabilized by the inclusion of homophenylalanine. iisc.ac.innih.gov

In the field of drug design, X-ray crystallography is used to understand the binding modes of peptidomimetics to their protein targets. For instance, the structures of HIV-1 capsid protein in complex with phenylalanine-containing peptidomimetics have guided the synthesis of new derivatives with improved activity. mdpi.comnih.gov The structural information reveals key hydrophobic and hydrogen-bonding interactions that are crucial for binding, providing a rational basis for further drug development. mdpi.com

Conformational Analysis of Peptides and Homophenylalanine Derivatives in Solution and Solid States

The conformational preferences of peptides containing homophenylalanine and its derivatives have been extensively studied in both solution and solid states to understand their influence on secondary structure. In solution, techniques such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are employed. rsc.org Studies on peptides containing Cα-methyl-homophenylalanine, for example, have shown that this residue is a potent promoter of β-turns and helical structures, even more so than its unmethylated counterpart. rsc.org

Variable-temperature ¹H NMR experiments on tripeptides containing dehydrophenylalanine and homophenylalanine in DMSO, a non-aggregating solvent, have been used to probe the solvent accessibility of backbone amide protons, revealing differences in the solution-state conformations of homo-chiral and hetero-chiral peptides. mdpi.com Similarly, combined FTIR, Raman, and vibrational circular dichroism (VCD) studies on simple alanine-based tripeptides (AXA) in aqueous solution have been used to determine the dihedral angles of the central amino acid residue. nih.govdrexel.edu Such studies have shown that residues like phenylalanine predominantly adopt an extended β-strand conformation. nih.govdrexel.edu

In the solid state, X-ray diffraction provides precise conformational data. nih.gov The analysis of homophenylalanine-containing peptides has demonstrated how the increased side-chain length can favor specific intermolecular interactions that lead to ordered packing in crystals. nih.gov Solid-state NMR is another powerful technique for characterizing the structure of peptides and proteins in non-crystalline, solid environments, such as when embedded in a lipid membrane. nih.gov Together, these methods provide a comprehensive picture of how the incorporation of homophenylalanine derivatives like this compound can be used to control peptide conformation and assembly.

Computational Chemistry and Molecular Modeling for Predictive Research

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration and Interaction Analysis

Molecular dynamics (MD) simulations are a powerful tool to explore the conformational landscape of peptides containing Boc-4-trifluoromethyl-L-homophenylalanine. By simulating the atomic motions over time, MD can reveal the preferred three-dimensional structures, flexibility, and dynamic behavior of the molecule in various environments.

Furthermore, MD simulations allow for the detailed analysis of intramolecular and intermolecular interactions. For instance, the interaction of the trifluoromethyl group with other parts of the peptide or with solvent molecules can be quantified. This is particularly important as the highly electronegative fluorine atoms can lead to unique non-covalent interactions that differ significantly from those of its non-fluorinated counterpart. nih.gov The presence of the N-terminal Boc protecting group also influences the conformational space available to the peptide, and MD simulations can help to understand its steric and electronic effects on the adjacent amino acid residues. nih.gov

Development and Validation of Force Field Parameters for Fluorinated Aromatic Amino Acids

A prerequisite for accurate MD simulations is a reliable force field, which is a set of mathematical functions and parameters that describe the potential energy of a system of atoms. uiuc.edu Standard force fields like AMBER and CHARMM are well-parameterized for natural amino acids but often lack parameters for non-standard residues such as this compound. ambermd.orgresearchgate.netresearchgate.net Therefore, the development and validation of specific force field parameters for this compound are a critical research area.

The parameterization process typically involves quantum mechanical (QM) calculations to derive key properties of the molecule, such as bond lengths, bond angles, dihedral angles, and partial atomic charges. nih.gov For a molecule like this compound, this process would involve several steps:

Geometry Optimization: The initial 3D structure of the amino acid (often as a capped dipeptide to mimic the peptide environment) is optimized using QM methods. nih.govambermd.org

Charge Derivation: Atomic charges are calculated to accurately represent the electrostatic potential of the molecule. The Restrained Electrostatic Potential (RESP) fitting procedure is a common method used for this purpose. nih.gov

Parameter Assignment and Optimization: Missing force field parameters for bonds, angles, and dihedrals are determined by fitting to QM-calculated potential energy surfaces or by analogy to similar, already parameterized fragments. nih.govambermd.org

The following table provides an example of the types of parameters that would need to be developed for the novel residue.

| Parameter Type | Description |

| Bond Stretching | Parameters defining the equilibrium length and stiffness of covalent bonds (e.g., C-C, C-F, C-N). |

| Angle Bending | Parameters for the equilibrium angle and energy cost of deforming bond angles (e.g., C-C-C, F-C-F). |

| Torsional Angles | Parameters describing the energy barrier for rotation around single bonds (dihedrals), crucial for conformation. |

| van der Waals | Parameters (Lennard-Jones potential) defining non-bonded interactions due to dispersion and repulsion. |

| Atomic Charges | Partial charges on each atom to model electrostatic interactions. |

Once developed, these parameters must be validated by performing MD simulations on small model systems and comparing the results with experimental data or high-level QM calculations to ensure their accuracy. ambermd.org

Molecular Docking and Virtual Screening in Ligand and Inhibitor Design

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). frontiersin.org When designing peptides containing this compound as potential inhibitors or ligands, molecular docking can be instrumental in predicting their binding mode and affinity to a target protein.

The unique properties of the trifluoromethyl group can be leveraged in inhibitor design. Its size and hydrophobicity can allow it to fit into specific pockets on a protein surface, while its electronic properties can lead to favorable interactions. Docking studies can help to identify potential binding sites and to understand how the trifluoromethyl group and the homophenylalanine scaffold contribute to the binding.

Virtual screening is a related technique where large libraries of compounds are computationally docked to a target protein to identify potential hits. uiuc.edu In the context of this compound, virtual screening could be used to:

Optimize Peptide Sequences: Screen libraries of peptides where this non-standard amino acid is placed at different positions to find the sequence with the best predicted binding affinity.

Identify Novel Scaffolds: Use the structural information from the binding mode of a peptide containing this residue to design novel, non-peptidic small molecules with similar binding properties.

The results from docking and virtual screening can then be used to prioritize compounds for chemical synthesis and experimental testing, thereby accelerating the drug discovery process.

In Silico Studies for Understanding Intermolecular Interactions and Binding Modes

In silico studies, particularly those combining quantum mechanics and molecular mechanics (QM/MM), provide a deep understanding of the intermolecular interactions between a peptide containing this compound and its biological target. nih.gov These methods allow for a highly accurate description of the electronic structure of the interacting regions, which is crucial for understanding the subtle effects of fluorine substitution.

Key interactions that can be studied include:

Hydrogen Bonds: Both the peptide backbone and the Boc-protecting group can participate in hydrogen bonding.

Hydrophobic Interactions: The phenyl ring and the trifluoromethyl group contribute to hydrophobic interactions with nonpolar pockets on the protein surface.

Fluorine-Specific Interactions: The trifluoromethyl group can participate in interactions that are not commonly observed with other functional groups, such as orthogonal multipolar interactions and weak hydrogen bonds.

Pi-Stacking: The aromatic ring of the homophenylalanine side chain can engage in pi-stacking interactions with aromatic residues of the target protein.

By analyzing the binding mode and quantifying the energetic contribution of each of these interactions, researchers can gain a detailed understanding of the structural basis for binding affinity and specificity. nih.gov This knowledge is invaluable for the rational design of more potent and selective peptide-based therapeutics.

The following table summarizes the types of intermolecular interactions that can be investigated using in silico methods for a peptide containing this compound.

| Interaction Type | Involving Groups | Significance in Binding |

| Hydrogen Bonding | Peptide backbone amides and carbonyls, Boc-group carbonyl | Directional interactions that contribute significantly to binding affinity and specificity. |

| Hydrophobic Interactions | Phenyl ring, trifluoromethyl group | Driving force for binding to nonpolar pockets on the protein surface. |

| Electrostatic Interactions | Partial charges on all atoms, particularly the electronegative fluorine atoms. | Long-range interactions that guide the ligand to the binding site. |

| Pi-Stacking | Phenyl ring | Interaction with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the target. |

| Fluorine-Specific Bonds | Trifluoromethyl group | Unique interactions that can enhance binding affinity and selectivity. |

Emerging Research Directions and Future Perspectives

Advancements in Asymmetric Synthesis of Complex Trifluoromethylated Amino Acids

The synthesis of enantiomerically pure amino acids bearing complex modifications, such as the trifluoromethyl group, is a significant challenge in organic chemistry. The development of robust asymmetric methods is crucial for accessing compounds like Boc-4-trifluoromethyl-L-homophenylalanine for research and development.

One of the most effective strategies for the asymmetric synthesis of homophenylalanine derivatives is the Friedel-Crafts reaction. core.ac.uknih.gov This reaction can be adapted to produce trifluoromethylated analogues by reacting an optically active, N-protected aspartic acid derivative with a trifluoromethyl-substituted aromatic compound. For instance, a highly efficient synthesis can be achieved using N-trifluoroacetyl-L-aspartic acid anhydride (B1165640) methyl ester as a chiral acyl donor and (trifluoromethyl)benzene in the presence of a strong Brønsted acid like trifluoromethanesulfonic acid (TfOH). This approach has been shown to proceed with high yield and excellent retention of stereochemistry. nih.gov The subsequent selective reduction of the resulting ketone and protection of the amine with a Boc group would yield the target compound.

Other modern synthetic methodologies are also being explored. These include catalytic asymmetric hydrogenation and diastereoselective Michael additions, which provide alternative routes to chiral amino acid skeletons. core.ac.uk Biocatalytic strategies, employing engineered enzymes like transaminases or cytochrome c variants, are also emerging as powerful tools for the enantioselective synthesis of complex fluorinated amines and amino acids, offering high yields and stereoselectivity under mild conditions. nih.govnih.gov

Table 1: Representative Asymmetric Synthesis via Friedel-Crafts Reaction This table outlines a plausible, high-yield synthetic route to a key intermediate for this compound based on established methodologies.

| Step | Reactants | Catalyst/Reagent | Product | Yield | Optical Purity | Reference |

| 1. Acylation | N-TFA-L-Aspartic acid methyl ester, (Trifluoromethyl)benzene | Trifluoromethanesulfonic acid (TfOH) | N-TFA-4-(trifluoromethyl)benzoyl-L-alanine methyl ester | High | >99% ee | nih.gov |

| 2. Reduction | Ketone intermediate from Step 1 | Et3SiH, TFA | Methylene (B1212753) intermediate | Good | High | core.ac.uk |

| 3. Deprotection/Protection | TFA-protected amine | 1. Basic hydrolysis 2. Boc₂O, Base | This compound | High | High | nbinno.com |

Note: Yields and purities are based on reported results for analogous reactions.

Integration of Computational and Experimental Methodologies for Accelerated Discovery Pipelines

The traditional process of drug discovery and materials development can be slow and costly. The integration of computational modeling with experimental validation is creating accelerated discovery pipelines, a trend that is highly relevant for exploring the potential of unique building blocks like this compound.

Computational tools are increasingly used to predict how the incorporation of a non-canonical amino acid will affect peptide and protein structure and function. mdpi.com Methods like molecular dynamics (MD) simulations and quantum mechanics (QM) calculations can forecast the conformational preferences imparted by the trifluoromethyl-homophenylalanine residue. For example, software platforms can analyze how its distinct size, hydrophobicity, and the electronic nature of the CF₃ group influence secondary structures (e.g., α-helices or β-sheets), folding stability, and binding affinity to target proteins. mdpi.commdpi.com

Advanced algorithms, including those used in platforms like AlphaFold and Rosetta, are being adapted to model peptides containing unnatural amino acids. mdpi.comyoutube.com These programs can predict the three-dimensional structure of a novel peptide sequence, allowing researchers to design molecules with specific shapes and functions in silico before committing to laboratory synthesis. This predictive power significantly reduces the number of candidate molecules that need to be synthesized and tested, saving time and resources. The computational data can then be used to prioritize candidates for experimental validation, creating a highly efficient feedback loop for optimization. youtube.com

Novel Applications in Chemical Biology Tool Development and Probe Design

The unique properties of the trifluoromethyl group make this compound an attractive component for the development of sophisticated tools for chemical biology. Its applications are primarily centered on its use as a spectroscopic probe and as a modulator of peptide properties.

The trifluoromethyl group serves as an excellent ¹⁹F Nuclear Magnetic Resonance (NMR) probe. researchgate.netnih.gov The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, and its chemical shift is extremely sensitive to the local chemical environment. By incorporating 4-trifluoromethyl-L-homophenylalanine into a peptide, researchers can create a powerful probe to study protein-protein or protein-ligand interactions. nih.gov Changes in the ¹⁹F NMR signal upon binding can provide detailed information about conformational changes, binding interfaces, and kinetics without interference from the complex signals of the protein itself.

Furthermore, the introduction of a trifluoromethyl group can significantly enhance the biological properties of a peptide. It is known to increase local hydrophobicity, which can improve a peptide's ability to cross cell membranes or enhance its binding to hydrophobic pockets in target proteins. acs.org The strong carbon-fluorine bond also increases metabolic stability by blocking sites susceptible to enzymatic degradation, leading to probes and potential therapeutics with longer half-lives. nih.gov These features make this compound a valuable building block for designing robust peptide-based inhibitors, imaging agents, and other chemical probes for studying biological systems. nih.gov

Q & A

Q. What are the recommended synthetic routes for Boc-4-trifluoromethyl-L-homophenylalanine, and how do reaction conditions influence yield?

The synthesis typically involves introducing the trifluoromethyl group at the para position of a homophenylalanine backbone, followed by Boc protection. Key steps include:

- Trifluoromethylation : Use of Cu-mediated cross-coupling reactions with CF₃ sources (e.g., TMSCF₃) under anhydrous conditions .

- Boc Protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) or dichloromethane (DCM), catalyzed by 4-dimethylaminopyridine (DMAP) at 0–25°C .

- Yield Optimization : Monitor pH (neutral to slightly basic) and avoid prolonged exposure to moisture to prevent Boc-group cleavage. Yields >85% are achievable with rigorous exclusion of water .

Q. How can researchers verify the purity and stereochemical integrity of this compound post-synthesis?

Analytical methods include:

- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to assess purity (>98%) .

- NMR : Confirm the presence of the Boc group (δ 1.3–1.4 ppm for tert-butyl protons) and trifluoromethyl (δ -60 to -65 ppm for ¹⁹F NMR) .

- Optical Rotation : Measure [α]₂₀ᴰ to ensure retention of L-configuration (compare with literature values for Boc-protected homologs) .

Advanced Research Questions

Q. What are the stability profiles of this compound under acidic, basic, or thermal conditions?

- Acidic Conditions : The Boc group is labile below pH 3, leading to deprotection. Avoid trifluoroacetic acid (TFA) unless intentional deprotection is required .

- Basic Conditions : Stable in mild bases (pH 8–10), but prolonged exposure to strong bases (e.g., NaOH) may hydrolyze the ester or amide bonds .

- Thermal Stability : Decomposes above 150°C; store at -20°C in anhydrous DMSO or DCM for long-term stability .

Q. How does the trifluoromethyl group influence the compound’s reactivity in peptide coupling and solid-phase synthesis?

The electron-withdrawing CF₃ group reduces nucleophilicity at the α-amino group, requiring optimized coupling reagents:

- Coupling Agents : Use HATU or HOBt/DIC for efficient amide bond formation without racemization .

- Solid-Phase Synthesis : Incorporate as a side-chain-modified residue to enhance peptide hydrophobicity and metabolic stability. Monitor coupling efficiency via Kaiser test .

Q. What are the methodological challenges in analyzing data contradictions when incorporating this compound into β-sheet or α-helix structures?

- Circular Dichroism (CD) : The CF₃ group may introduce spectral noise; use high-purity samples and subtract solvent baselines.

- X-ray Crystallography : The bulky CF₃ group can disrupt crystal packing; employ PEG-based crystallization screens .

- Contradiction Resolution : Compare computational models (e.g., Rosetta) with experimental data to reconcile structural deviations .

Methodological Notes

- Safety Protocols : Use PPE (gloves, goggles) due to potential irritancy, though no GHS hazards are reported .

- Storage : Store at -20°C in sealed, desiccated containers to prevent Boc cleavage and hydrolysis .

- Scale-Up : Pilot reactions at 1 mmol scale before scaling to >10 mmol; monitor exotherms during trifluoromethylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.